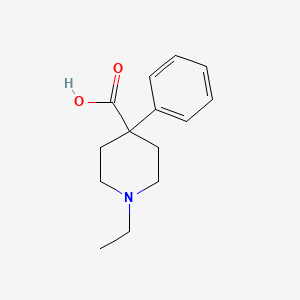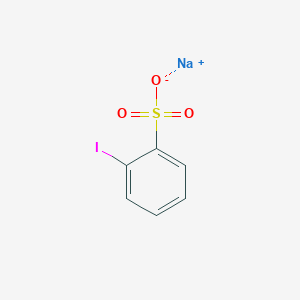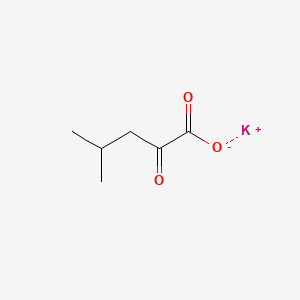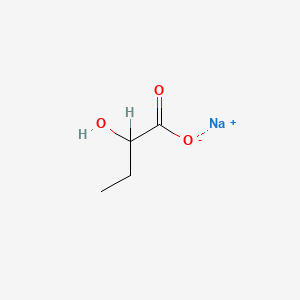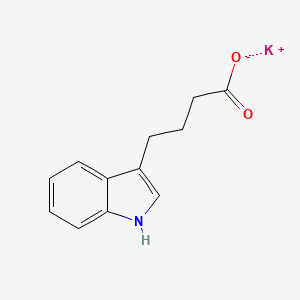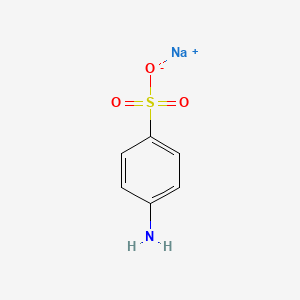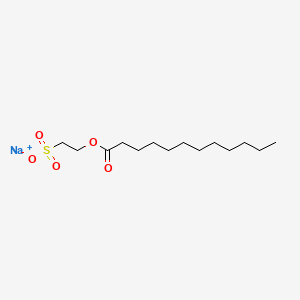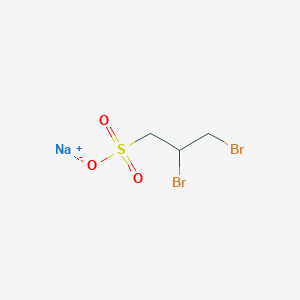
Sodium 2,3-dibromopropane-1-sulfonate
Overview
Description
Sodium 2,3-dibromopropane-1-sulfonate is an organobromine compound with the molecular formula C3H5Br2O3S.Na. It is a derivative of propane sulfonic acid where two hydrogen atoms on the propane chain are replaced by bromine atoms. This compound is known for its use as an intermediate in the synthesis of other chemical compounds, particularly in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,3-dibromopropane-1-sulfonate is typically synthesized through the addition reaction of sodium allyl sulfonate with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the allyl group, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the following steps:
Raw Materials: Sodium allyl sulfonate and bromine are the primary raw materials.
Reaction: The bromination reaction is conducted in a suitable solvent, such as water or an organic solvent, at a controlled temperature.
Purification: The crude product is purified through crystallization or other separation techniques to obtain the pure this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3-dibromopropane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiol groups.
Reduction: The compound can be reduced to form 2,3-dihydroxypropane-1-sulfonate.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Major Products:
Nucleophilic Substitution: Products include 2,3-dihydroxypropane-1-sulfonate, 2,3-diaminopropane-1-sulfonate, and 2,3-dithiopropane-1-sulfonate.
Reduction: The major product is 2,3-dihydroxypropane-1-sulfonate.
Elimination: The major product is 2-bromo-3-propene-1-sulfonate.
Scientific Research Applications
Sodium 2,3-dibromopropane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of sodium 2,3-dibromopropane-1-sulfonate involves its reactivity with nucleophiles and its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Sodium 2,3-dibromopropane-1-sulfonate can be compared with other similar compounds such as:
Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS): DMPS is used as a chelating agent for heavy metal detoxification. Unlike this compound, DMPS contains thiol groups instead of bromine atoms.
Sodium 2,3-dichloropropane-1-sulfonate: This compound has chlorine atoms instead of bromine atoms and exhibits different reactivity and applications.
Sodium 2,3-dihydroxypropane-1-sulfonate: This compound has hydroxyl groups instead of bromine atoms and is used in different biochemical applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
sodium;2,3-dibromopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2O3S.Na/c4-1-3(5)2-9(6,7)8;/h3H,1-2H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAUHUZPWAXLDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635588 | |
| Record name | Sodium 2,3-dibromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51116-03-1 | |
| Record name | Sodium 2,3-dibromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



